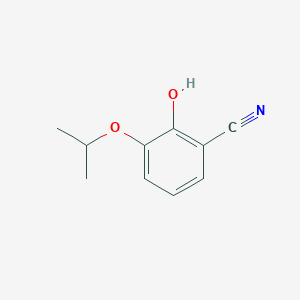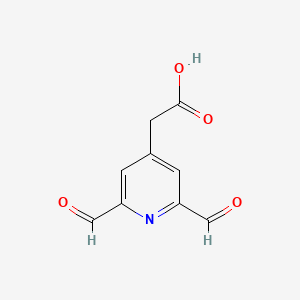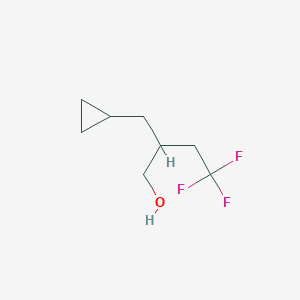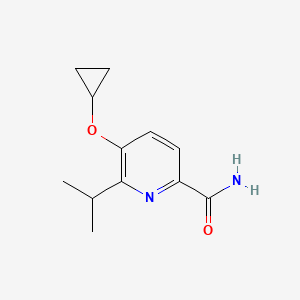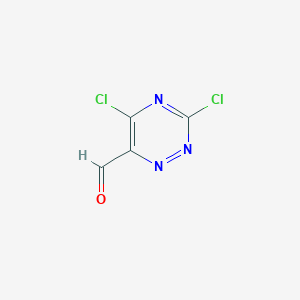
3,5-Dichloro-1,2,4-triazine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-1,2,4-triazine-6-carbaldehyde is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions and an aldehyde group at the 6 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1,2,4-triazine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with suitable aldehyde precursors. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and solvents like dioxane or water are often used. The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The use of continuous flow reactors and automation in the addition of reagents can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-1,2,4-triazine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using standard oxidizing and reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Oxidation Products: The primary oxidation product is 3,5-Dichloro-1,2,4-triazine-6-carboxylic acid.
Reduction Products: The primary reduction product is 3,5-Dichloro-1,2,4-triazine-6-methanol.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-1,2,4-triazine-6-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-1,2,4-triazine-6-carbaldehyde is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms at the 3 and 5 positions are highly reactive and can be replaced by various nucleophiles, leading to the formation of a wide range of derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The aldehyde group can also participate in reactions with amines to form Schiff bases, which are important intermediates in many biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: This compound is similar in structure but has a phenyl group instead of an aldehyde group.
2,4,6-Trichloro-1,3,5-triazine:
Uniqueness
3,5-Dichloro-1,2,4-triazine-6-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group, which allows it to participate in a diverse range of chemical reactions.
Eigenschaften
Molekularformel |
C4HCl2N3O |
|---|---|
Molekulargewicht |
177.97 g/mol |
IUPAC-Name |
3,5-dichloro-1,2,4-triazine-6-carbaldehyde |
InChI |
InChI=1S/C4HCl2N3O/c5-3-2(1-10)8-9-4(6)7-3/h1H |
InChI-Schlüssel |
YOCALONVALLEND-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C(N=C(N=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



